5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole
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Overview
Description
5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 5th position, an isopropyl group at the 1st position, and a methoxy group at the 4th position on the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole: Characterized by the presence of an iodine atom, isopropyl group, and methoxy group.
4-Iodo-1H-pyrazole: Lacks the isopropyl and methoxy groups, making it less complex.
5-Iodo-1H-pyrazole: Similar to 4-Iodo-1H-pyrazole but with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom, isopropyl group, and methoxy group makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11IN2O |
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Molecular Weight |
266.08 g/mol |
IUPAC Name |
5-iodo-4-methoxy-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H11IN2O/c1-5(2)10-7(8)6(11-3)4-9-10/h4-5H,1-3H3 |
InChI Key |
FFWVWHPHJRRETO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)OC)I |
Origin of Product |
United States |
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